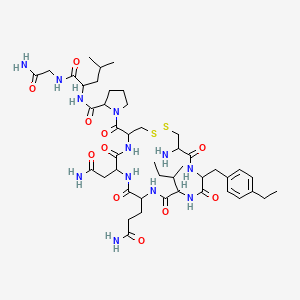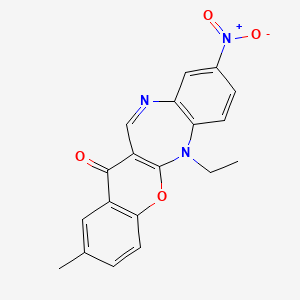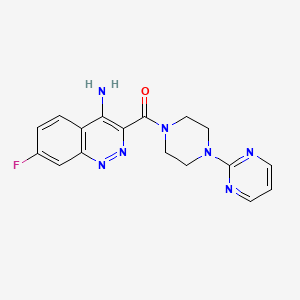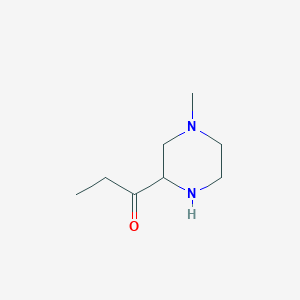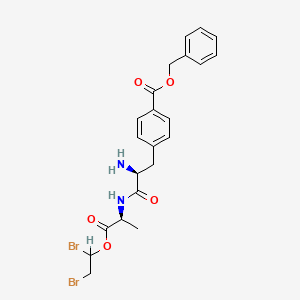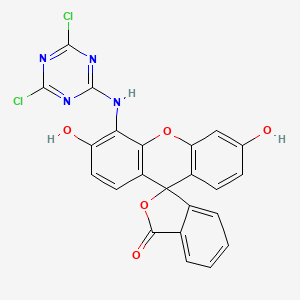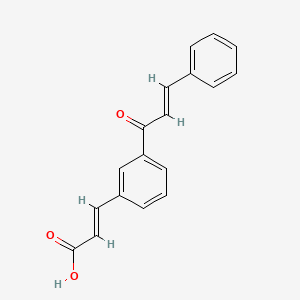
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a piperazinyl propoxy side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy and methyl groups. The piperazinyl propoxy side chain is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as anhydrous potassium carbonate, and solvents like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as azides or halides .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylumbelliferone: Similar in structure but with different functional groups, leading to distinct biological activities.
Trans-Dehydroosthol: Another benzopyran derivative with unique substituents that confer different properties.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-8-(3-(4-methyl-1-piperazinyl)propoxy)- apart is its combination of functional groups, which contribute to its unique chemical reactivity and biological activity. The presence of the piperazinyl propoxy side chain, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
148727-12-2 |
|---|---|
Molekularformel |
C19H26N2O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
7-methoxy-4-methyl-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C19H26N2O4/c1-14-13-17(22)25-18-15(14)5-6-16(23-3)19(18)24-12-4-7-21-10-8-20(2)9-11-21/h5-6,13H,4,7-12H2,1-3H3 |
InChI-Schlüssel |
CGJFUXKXMRUYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCCCN3CCN(CC3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)
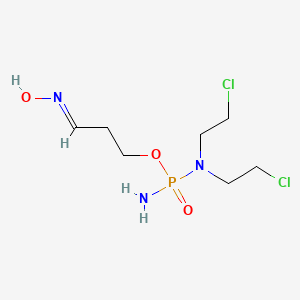
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)



